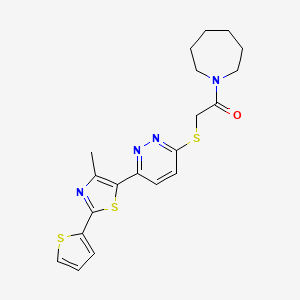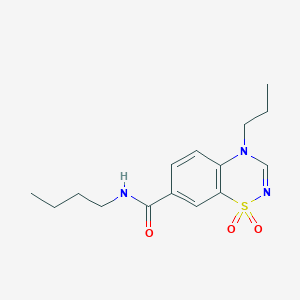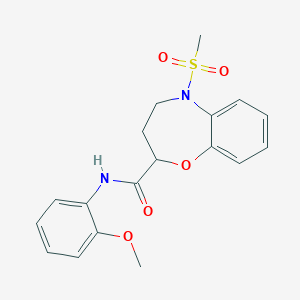
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is an organic compound that features a piperidine ring attached to a propanoyl group, which is further connected to a furan ring substituted with a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine typically involves multiple steps:
Formation of the 4-chlorophenyl furan derivative: This can be achieved by reacting 4-chlorobenzaldehyde with furfural in the presence of a base to form the corresponding chalcone, followed by cyclization to yield the 4-chlorophenyl furan derivative.
Propanoylation: The furan derivative is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propanoyl group.
Piperidine attachment: Finally, the propanoyl furan derivative is reacted with piperidine under basic conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological systems, providing insights into their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The furan and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: Compounds like piperine and piperidine itself share the piperidine ring structure.
Furan derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring structure.
Chlorophenyl derivatives: Compounds like chlorobenzene and 4-chlorophenol share the chlorophenyl group.
Uniqueness: 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties not found in the individual components.
Eigenschaften
CAS-Nummer |
853312-23-9 |
|---|---|
Molekularformel |
C18H20ClNO2 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
3-[5-(4-chlorophenyl)furan-2-yl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H20ClNO2/c19-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(21)20-12-2-1-3-13-20/h4-8,10H,1-3,9,11-13H2 |
InChI-Schlüssel |
JOFAULBPCDBLLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylpropyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229292.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11229298.png)
![N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methylacetamide](/img/structure/B11229300.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11229303.png)
![3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea](/img/structure/B11229306.png)
![6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229312.png)
![4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11229314.png)
![N-(4-bromo-2-fluorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11229320.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide](/img/structure/B11229329.png)

![5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11229336.png)

![Methyl 3-{[(2H-1,3-benzodioxol-5-YL)carbamoyl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B11229357.png)

